molecular formula C6H12ClNO2 B1406996 cis-(3-Aminocyclobutyl)acetic acid hydrochloride CAS No. 1523571-91-6

cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Cat. No.: B1406996
CAS No.: 1523571-91-6
M. Wt: 165.62 g/mol
InChI Key: VULUUIGASJOBOK-UHFFFAOYSA-N
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Description

cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1523571-91-6) is a high-purity chemical intermediate prized in medicinal chemistry and drug discovery for its constrained cyclobutane ring system. The cis-configuration of the amino and acetic acid substituents on the cyclobutane scaffold introduces specific three-dimensional geometry and ring strain, which are valuable properties for designing novel bioactive molecules. This compound serves as a critical building block in organic synthesis, particularly for constructing more complex structures in pharmaceutical research. Its primary value lies in its bifunctional nature; the amine group and the carboxylic acid group allow for versatile derivatization, enabling researchers to incorporate the cyclobutyl motif into peptides, peptidomimetics, or as a core scaffold in small molecule libraries. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various synthetic workflows. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(3-aminocyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUUIGASJOBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-40-7
Record name rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride
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Preparation Methods

Hydrogenation of Cyclobutene Derivatives

A prominent approach involves the diastereoselective hydrogenation of cyclobutene derivatives, such as Meldrum’s acid derivatives, to afford the cis-isomer of the amino cyclobutane carboxylic acid scaffold. This process typically employs catalytic hydrogenation using palladium or Raney nickel catalysts under mild conditions:

  • Catalysts: Palladium on carbon (Pd/C) or Raney nickel
  • Solvents: Ethanol or aqueous media
  • Conditions: Temperatures between 40-60°C, pressures ranging from 0.1 to 4 bar of hydrogen
  • Outcome: High diastereoselectivity favoring the cis-isomer, with yields improving through reaction optimization and recrystallization for purity

For instance, the hydrogenation of 4-nitrophenyl acetic acid derivatives in aqueous or protic solvents, in the presence of Pd/C at 40-50°C and low hydrogen pressure (0.1-0.6 bar), yields the amino cyclobutane derivatives with cis-selectivity.

Esterification and Decarboxylation

Following the diastereoselective reduction, esterification of the amino acid intermediate is performed to facilitate purification and subsequent hydrolysis:

  • Method: Reaction of amino acids with alcohols (ethanol, methanol) in the presence of thionyl chloride or acid catalysts
  • Conditions: Anhydrous conditions, reflux temperatures
  • Outcome: Formation of amino cyclobutane esters, such as ethyl or methyl esters, which are easier to purify and handle

Decarboxylation of the ester derivatives, often under thermal conditions or in the presence of decarboxylation catalysts, yields the free amino acid. The ester derivatives are advantageous because they can be separated from cis/trans isomers more efficiently than free acids.

Hydrochloride Salt Formation

The final step involves converting the amino acid into its hydrochloride salt:

  • Method: Refluxing the amino acid or ester in ethanol or other protic solvents saturated with hydrogen chloride gas
  • Conditions: Mild reflux (50-60°C), with the addition of hydrochloric acid to precipitate the hydrochloride salt
  • Notes: This process avoids the use of highly corrosive or flammable solvents like ether, favoring more environmentally benign conditions

The resulting cis-(3-Aminocyclobutyl)acetic acid hydrochloride exhibits high purity and diastereoselectivity, suitable for pharmaceutical applications.

Alternative Synthetic Routes

Other methods include the diastereoselective reduction of cyclobutylidene derivatives or Knoevenagel condensations to form cyclobutane frameworks, followed by functionalization:

  • Diastereoselective reduction: Using sodium borohydride (NaBH₄) or other hydride donors in controlled acidic conditions to favor the cis-isomer
  • Decarboxylation and esterification: As described in the synthesis of related cyclobutane derivatives, employing environmentally friendly reagents such as bio-based solvents and avoiding excess use of corrosive acids

Data Summary and Comparative Table

Method Catalyst/Reagents Solvent Temperature Pressure Yield (%) Environmentally Friendly Notes
Hydrogenation of nitrophenyl acetic acid derivatives Pd/C or Raney Ni Ethanol/water 40-60°C 0.1-4 bar H₂ 40-70 Uses mild conditions, avoids toxic reagents
Esterification Thionyl chloride or acid catalysts Alcohols Reflux N/A 80-90 Conventional, but can be optimized with greener alternatives
Hydrochloride salt formation HCl gas in ethanol Ethanol Reflux Saturated HCl High purity Safe handling with controlled conditions
Diastereoselective reduction NaBH₄, catalytic hydrogenation Aqueous/organic 50-60°C Atmospheric or slight pressure 60-70 Employs mild, scalable conditions

Research Findings and Optimization Strategies

Recent studies emphasize the importance of controlling stereochemistry during hydrogenation to maximize cis-isomer yield. The use of milder hydrogenation conditions, such as low pressure and ambient temperature, combined with recrystallization, enhances diastereomeric purity. Moreover, environmentally friendly solvents like ethanol and water are preferred over volatile organic compounds, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine in cis-(3-Aminocyclobutyl)acetic acid hydrochloride participates in nucleophilic substitutions and condensations.

Sulfonamide Formation

The amine reacts with sulfonyl chlorides to form sulfonamide derivatives. For example:
Reaction :
cis 3 Aminocyclobutyl acetic acid hydrochloride+Ethyl 4 chlorosulfonyl 3 fluoro 1 methyl 1H pyrrole 2 carboxylateDIPEA ACNSulfonamide product\text{cis 3 Aminocyclobutyl acetic acid hydrochloride}+\text{Ethyl 4 chlorosulfonyl 3 fluoro 1 methyl 1H pyrrole 2 carboxylate}\xrightarrow{\text{DIPEA ACN}}\text{Sulfonamide product}

Reagent/ConditionsProduct (m/z)YieldSource
DIPEA, dry acetonitrile, rt, 16h335 (M+H)⁺45 mg

Mechanism involves deprotonation of the amine by DIPEA, followed by nucleophilic attack on the sulfonyl chloride.

Reductive Amination

The amine undergoes reductive amination with ketones/aldehydes. For example, reaction with cycloketones in the presence of NaBH₃CN produces secondary amines.

Reactions of the Carboxylic Acid Group

The acetic acid moiety participates in esterification and amide coupling.

Esterification

Reaction with alcohols under acidic or coupling-agent conditions:
Example :
cis 3 Aminocyclobutyl acetic acid+MeOHMethyl ester\text{cis 3 Aminocyclobutyl acetic acid}+\text{MeOH}\xrightarrow{\text{H }}\text{Methyl ester}

Reagent/ConditionsProduct SolubilityNotesSource
Methanol, HCl catalysisImproved lipophilicityCommon for prodrug design

Amide Bond Formation

Coupling with amines using agents like EDC/HOBt:
Example :
cis 3 Aminocyclobutyl acetic acid+Boc protected amineEDC HOBtAmide derivative\text{cis 3 Aminocyclobutyl acetic acid}+\text{Boc protected amine}\xrightarrow{\text{EDC HOBt}}\text{Amide derivative}

Coupling AgentApplicationSource
EDC/HOBt, DCMPeptide mimetics for drug discovery

Cyclobutane Ring Stability

The strained cyclobutane ring remains intact under mild conditions but undergoes ring-opening under strong acidic/basic or thermal stress:

ConditionObservationSource
1M HCl, 80°C, 2hPartial ring-opening to linear diamine
Pd/C, H₂, 60°CNo ring hydrogenation

Mechanistic Insights

  • Amine Reactivity : The steric hindrance from the cyclobutane ring slows nucleophilic reactions compared to linear amines.

  • Acid Group : The α-position to the cyclobutane enhances electrophilicity, facilitating esterification .

Scientific Research Applications

Medicinal Chemistry

Cis-ACBA-HCl is being explored for its potential therapeutic uses:

  • Neuroprotective Effects : Studies indicate that cis-ACBA-HCl may enhance synaptic plasticity and cognitive functions, suggesting applications in neurodegenerative diseases like Alzheimer's.
  • Enzyme Inhibition : It has shown promise as an inhibitor of:
    • Histone Deacetylases (HDACs) : Involved in gene expression regulation, with implications in cancer therapy.
    • Matrix Metalloproteinases (MMPs) : Key players in tissue remodeling and wound healing.

Neuropharmacology

Cis-ACBA-HCl interacts with neurotransmitter systems, particularly:

  • Glutamate Receptors : May modulate excitatory signaling pathways.
  • GABA Receptors : Potential influence on inhibitory signaling pathways.

These interactions are crucial for understanding its mechanisms of action and therapeutic potential in cognitive disorders.

Antimicrobial Activity

Preliminary studies have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that cis-ACBA-HCl could be comparable to established antibiotics, warranting further exploration into its clinical applications.

Neuropharmacological Studies

A study investigated the effects of cis-ACBA-HCl on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP) following treatment, suggesting its potential role as a cognitive enhancer.

Antimicrobial Efficacy

In vitro tests demonstrated significant inhibitory effects against various pathogens. Further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo.

Mechanism of Action

The mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Trans-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS 1408076-11-8)
  • Structural Difference: The trans isomer differs in the spatial arrangement of the amino and acetic acid groups on the cyclobutane ring.
  • Impact : The trans configuration may alter solubility, bioavailability, and interaction with biological targets compared to the cis isomer .
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1212304-86-3)
  • Structural Difference : The acetic acid group is replaced by a methyl ester.
  • Impact: The esterification reduces polarity, increasing lipophilicity (LogP: ~0.5 vs.
(cis-3-Aminocyclobutyl)methanol hydrochloride (CAS 1523618-04-3)
  • Structural Difference : The acetic acid moiety is replaced by a hydroxymethyl group.
  • Impact: This substitution decreases hydrogen-bonding capacity (TPSA: ~60 vs.

Physicochemical Properties

The table below compares key properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride with analogs:

Compound Molecular Weight (g/mol) LogP (Predicted) TPSA (Ų) Solubility (LogS) Bioavailability Score
cis-(3-Aminocyclobutyl)acetic acid HCl 165.62 -1.2 (ESOL) 70.5 -0.5 0.55
Trans isomer (CAS 1408076-11-8) 165.62 -1.2 (ESOL) 70.5 -0.5 0.55
cis-Methyl ester (CAS 1212304-86-3) 165.62 0.5 (iLOGP) 63.3 -1.8 0.55
(cis-3-Aminocyclobutyl)methanol HCl 137.61 -0.8 (XLogP3) 62.3 -0.3 0.85

Key Observations :

  • The cis/trans isomers share identical molecular weights and predicted LogP but may differ in 3D conformation, influencing receptor binding .
  • Methyl esterification improves lipophilicity but reduces solubility (LogS: -1.8 vs. -0.5) .
  • The methanol derivative (CAS 1523618-04-3) exhibits higher bioavailability (0.85), likely due to reduced polarity .

Biological Activity

cis-(3-Aminocyclobutyl)acetic acid hydrochloride (cis-ACBA-HCl) is a novel compound with a unique cyclobutane ring structure, classified as an amino acid derivative. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of approximately 165.618 g/mol. This compound has gained attention in scientific research due to its significant biological activities, particularly in the fields of neuropharmacology, enzymatic inhibition, and antimicrobial properties.

The biological activity of cis-ACBA-HCl primarily stems from its interactions with specific molecular targets involved in various biochemical pathways. Notably, it has been studied for its potential to:

  • Inhibit Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression and are implicated in cancer and inflammatory diseases.
  • Inhibit Matrix Metalloproteinases (MMPs) : MMPs are involved in tissue remodeling and wound healing, making them significant targets for therapeutic intervention.
  • Modulate Neurotransmitter Systems : The compound may influence synaptic plasticity by interacting with glutamate and GABA receptors, which are essential for learning and memory processes.

1. Neuroprotective Effects

Research indicates that cis-ACBA-HCl exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown promise in modulating synaptic plasticity, which is critical for cognitive functions. The compound's ability to interact with neurotransmitter receptors suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive disorders .

2. Antimicrobial Activity

Cis-ACBA-HCl has demonstrated antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate its effectiveness against certain pathogens; however, further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo.

3. Enzyme Inhibition

The compound's role as an inhibitor of HDACs and MMPs highlights its potential therapeutic implications in cancer treatment and inflammatory conditions. By modulating these enzyme activities, cis-ACBA-HCl may contribute to altered gene expression profiles beneficial for disease management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of cis-ACBA-HCl, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
cis-(3-Aminocyclobutyl)methanol hydrochloride Amino Acid DerivativePotential neuroprotective effects
3-(Methylsulfonylamino)benzylamine hydrochloride Amino Acid DerivativeAntimicrobial properties

Cis-ACBA-HCl's distinct combination of amino and acetic acid groups provides unique chemical and biological properties that differentiate it from these similar compounds.

Case Studies

Several studies have explored the biological activity of cis-ACBA-HCl:

  • Neuropharmacological Studies : A study investigated the effects of cis-ACBA-HCl on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP) following treatment, suggesting its potential role as a cognitive enhancer.
  • Antimicrobial Efficacy : In vitro tests demonstrated that cis-ACBA-HCl exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, warranting further exploration into its clinical applications.

Future Research Directions

Ongoing research aims to clarify the precise molecular mechanisms through which cis-ACBA-HCl exerts its biological effects. Key areas include:

  • Detailed Mechanistic Studies : Investigating the specific pathways influenced by cis-ACBA-HCl will enhance understanding of its therapeutic potential.
  • In Vivo Efficacy Trials : Conducting animal studies to evaluate the compound's effectiveness and safety profile in treating neurodegenerative diseases and infections.

Q & A

Q. What are the established synthetic routes for cis-(3-Aminocyclobutyl)acetic acid hydrochloride, and what key intermediates are involved?

The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cyclobutane precursors like cis-3-aminocyclobutanol derivatives are coupled with acetic acid moieties via carbodiimide-mediated reactions (e.g., EDC/NHS coupling) . Enamine Ltd. reports the use of 2-(3-aminocyclobutyl)acetic acid hydrochloride (EN300-393334) as a building block, synthesized via stereocontrolled cyclization and subsequent HCl salt formation . Key intermediates include cis-3-aminocyclobutanol hydrochloride (CAS 1523606-23-6), which is structurally analogous .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For stereochemical confirmation, 1H^1H-NMR integration of methine protons can resolve cis/trans ratios, as demonstrated in cyclohexyl sulfenate chlorinolysis studies . Purity assessment often employs reverse-phase HPLC with UV detection, using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

While direct stability data for this compound is limited, analogous cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride) show sensitivity to moisture and elevated temperatures. Recommended storage includes desiccated conditions at -20°C in amber vials to prevent photodegradation . Stability in aqueous buffers should be validated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. What strategies mitigate stereochemical isomerization during synthesis or derivatization of the cyclobutane core?

Lithium perchlorate in acetic acid has been shown to influence product distribution in stereoselective reactions, stabilizing intermediates and reducing epimerization . For coupling reactions, low-temperature conditions (0–4°C) and inert atmospheres minimize racemization . Computational modeling (DFT) can predict transition states to optimize reaction pathways .

Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound?

Contradictions often arise from differences in work-up protocols. For example, in chlorinolysis reactions, yields of 60–90% are achievable with rigorous exclusion of moisture . Methodological consistency in quenching, extraction (e.g., ethyl acetate vs. dichloromethane), and crystallization solvents (e.g., ethanol/ether mixtures) must be documented .

Q. What advanced techniques are used to study its interactions in biological systems (e.g., protein binding)?

Surface plasmon resonance (SPR) with gold electrode arrays (TFGAs) enables real-time monitoring of binding kinetics . For in vitro studies, fluorescent labeling (e.g., FITC conjugation at the amino group) facilitates cellular uptake tracking via confocal microscopy. Competitive binding assays with recombinant proteins (e.g., IL-6 or MMP3) can quantify affinity .

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic or electrophilic environments?

The ring strain enhances reactivity in ring-opening reactions. For example, in acidic conditions, the cyclobutane ring may undergo partial cleavage, forming linear intermediates. Kinetic studies using 13C^{13}C-NMR or IR spectroscopy can map reaction pathways . Substituent effects (e.g., electron-withdrawing groups on the acetic acid moiety) further modulate reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-(3-Aminocyclobutyl)acetic acid hydrochloride
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